iCRT14
Overview
Description
ICRT14 is a potent inhibitor of β-catenin-responsive transcription (CRT). It is known to inhibit Wnt signaling in a reporter assay in vitro . It disrupts β-catenin-TCF4 interaction in a dose-dependent manner and causes G0/G1 arrest in colon tumor lines .
Molecular Structure Analysis
The molecular weight of iCRT14 is 375.446 and its chemical formula is C21H17N3O2S . The exact mass is 375.10 .Scientific Research Applications
1. Therapeutic Effects Against Hepatocellular Carcinoma
iCRT14, a β-catenin blocker, has shown therapeutic effects against hepatocellular carcinoma (HCC). It enhances survival, reduces α-fetoprotein levels, and decreases the number of nodules in HCC rats. iCRT14 treatment also reduces liver tissue inflammation, fibrosis, and angiogenesis, primarily by lowering the expression of NFκB, TNF-α, IL-1β, TGF-β1, MMP9, FGF-2, and integrin-β6 (Hassan et al., 2021).
2. Impact on Tumor Immunity in Colorectal Cancer
Research indicates that β-catenin inhibition, specifically with iCRT14, can reshape tumor immunity in colorectal cancer. It enhances the infiltration of T and NK cells without affecting their proliferation. This action results in the upregulation of CXCR3 chemokines, which are crucial for recruiting these immune cells. iCRT14 also synergizes with other immunotherapies, providing complete inhibition of tumor growth in certain colorectal cancer models (Wang et al., 2020).
3. Regulation of Influenza Virus Replication
In the context of viral infections, iCRT14 has been shown to influence influenza virus replication. It inhibits Wnt/β-catenin signaling, reducing virus titer and viral gene expression in infected cells. This suggests a potential role for iCRT14 in managing viral infections by modulating host cell signaling pathways (More et al., 2018).
4. Chemosensitivity in Pediatric Acute Lymphoblastic Leukemia
iCRT14 has been studied for its effects on chemosensitivity in pediatric acute lymphoblastic leukemia (ALL). It appears to restore chemosensitivity and induce apoptosisin ALL cell lines and primary patient samples. The treatment demonstrates synergistic effects with traditional chemotherapy, highlighting its potential as a therapeutic approach for relapsed ALL (Dandekar et al., 2013).
5. Role in Cervical Cancer Treatment
In cervical cancer, iCRT14's efficiency is influenced by its interaction with the long non-coding RNA HOTAIR. This interaction maintains the activation of the Wnt/β-catenin pathway, presenting a challenge for the effectiveness of iCRT14 as a therapeutic drug in cervical cancer. The findings underscore the complexity of targeting the Wnt/β-catenin pathway in cancer treatment and highlight the role of lncRNAs in drug resistance (Trujano-Camacho et al., 2021).
6. Potential in Treating SARS-CoV-2 Infection
iCRT14 has been identified as crucial for inhibiting SARS-CoV-2 replication. As a specific inhibitor of the Wnt/β-catenin signaling pathway, it demonstrates potential in modulating host signaling, offering a strategy for tackling SARS-CoV-2 infections (Chatterjee et al., 2022).
7. Influence on Intestinal Regeneration Signaling
In studies on sea cucumbers, iCRT14 has been used to investigate the role of the Wnt/β-catenin pathway in intestinal regeneration. The inhibitor affected the size of the regenerating intestine, indicating its potential in influencing cellular mechanisms such as dedifferentiation and proliferation during regeneration processes (Bello et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(5Z)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-14-11-16(15(2)23(14)18-9-6-10-22-13-18)12-19-20(25)24(21(26)27-19)17-7-4-3-5-8-17/h3-13H,1-2H3/b19-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSHZXNGQYSKLR-UNOMPAQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C\3/C(=O)N(C(=O)S3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40421533 | |
Record name | iCRT 14 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40421533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione | |
CAS RN |
677331-12-3 | |
Record name | iCRT 14 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40421533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 677331-12-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.